molecular formula C8H12ClN3S B11782314 5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole

5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole

Cat. No.: B11782314
M. Wt: 217.72 g/mol
InChI Key: HHOJPZYGFKLWOC-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpiperidine with a chlorinated thiadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Cyclization Reactions: Products include more complex heterocyclic compounds.

Scientific Research Applications

5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-methylpiperidin-1-yl)-1H-indole
  • 5-Chloro-3-iodo-2-(4-methylpiperidin-1-yl)pyridine

Uniqueness

5-Chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific research or industrial contexts.

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

5-chloro-3-(4-methylpiperidin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-10-7(9)13-11-8/h6H,2-5H2,1H3

InChI Key

HHOJPZYGFKLWOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NSC(=N2)Cl

Origin of Product

United States

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